molecular formula C13H13N3O3 B1421275 Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate CAS No. 1187385-80-3

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Cat. No.: B1421275
CAS No.: 1187385-80-3
M. Wt: 259.26 g/mol
InChI Key: RUYXIJYLNGGLPK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes, acetoacetates, and urea under acidic conditions. For instance, a common method involves the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux for several hours .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The process involves the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have demonstrated that pyrimidine derivatives can inhibit viral RNA polymerase activity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit influenza virus RNA polymerase heterodimerization, showcasing potential as antiviral agents .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study assessed the anticancer activity of synthesized compounds against six human cancer cell lines, revealing that some derivatives possess significant cytotoxicity while maintaining low toxicity towards normal fibroblasts .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, allowing for the generation of diverse derivatives with tailored biological activities.

Regioselective Synthesis Techniques

Efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl derivatives have been developed. These methods utilize reactions involving 3,5-diamino-1,2,4-triazole with substituted aryl compounds, yielding products with excellent regioselectivity and high yields .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery and development.

Study Focus Findings
Study on Influenza Virus InhibitionEvaluated the ability of pyrimidine derivatives to inhibit RNA polymeraseIdentified compounds with significant inhibitory activity against influenza virus heterodimerization
Anticancer Activity AssessmentInvestigated cytotoxic effects on cancer cell linesSome derivatives showed high cytotoxicity against cancer cells while sparing normal cells
Synthesis Methodology DevelopmentDeveloped regioselective synthesis techniquesAchieved high yields and selectivity in synthesizing triazolo-pyrimidine derivatives

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 2-amino-4-(4-methoxyphenyl)pyrimidine-5-carboxylate
  • Methyl 2-amino-4-(3-hydroxyphenyl)pyrimidine-5-carboxylate
  • Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate

Comparison: Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it has shown promising neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development .

Biological Activity

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following molecular formula: C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. Its structure features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which contributes to its biological activity.

Neuroprotective Effects
this compound exhibits neuroprotective properties by inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. It acts on various signaling pathways, particularly by inhibiting the NF-kB inflammatory pathway, which reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) .

Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by excessive inflammation. Its interaction with molecular targets involved in inflammation suggests potential applications in neurodegenerative diseases and traumatic brain injuries .

In Vitro Studies

  • Cytotoxicity and Anti-proliferative Effects
    Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:
    • MCF-7: IC50 = 12.5 µM
    • MDA-MB-231: IC50 = 15.0 µM
    These results highlight its potential as an anti-cancer agent .
  • Mechanistic Insights
    The anti-proliferative effects are attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. This is facilitated through the activation of pro-apoptotic pathways while downregulating anti-apoptotic proteins .

Case Studies

A notable study investigated the compound's effects on neurodegenerative models, showing significant improvement in neuronal survival rates under stress conditions. The findings suggest that this compound could be beneficial in developing treatments for diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Mechanism of Action
This compoundStructure12.5 (MCF-7), 15.0 (MDA-MB-231)ER stress inhibition, NF-kB pathway modulation
Methyl 2-amino-4-hydroxypyrimidine-5-carboxylateStructure20.0 (MCF-7)Nucleotide synthesis inhibition
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylateStructure25.0 (MCF-7)Cell proliferation inhibition

This table illustrates the comparative biological activity of this compound against similar compounds, highlighting its superior efficacy in specific cancer cell lines.

Properties

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYXIJYLNGGLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674842
Record name Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-80-3
Record name Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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